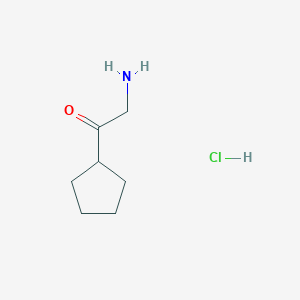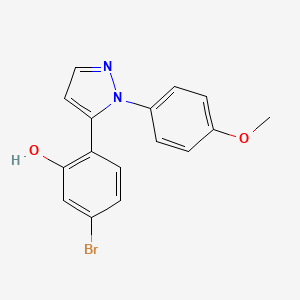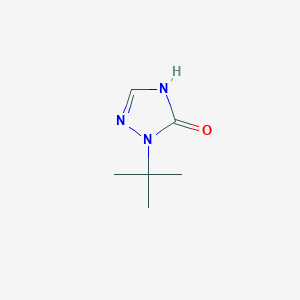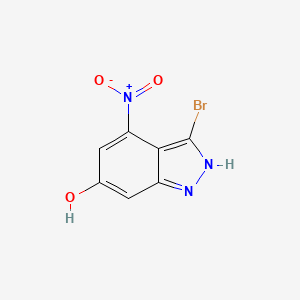
Azo Blue
Descripción general
Descripción
Azo dyes are organic compounds bearing the functional group R−N=N−R′, where R and R′ are usually aryl and substituted aryl groups . They are a commercially important family of azo compounds, i.e., compounds containing the C-N=N-C linkage . Azo dyes are synthetic dyes and do not occur naturally . Most azo dyes contain only one azo group, but there are some that contain two or three azo groups, called “diazo dyes” and “triazo dyes” respectively . Azo dyes comprise 60-70% of all dyes used in food and textile industries .
Synthesis Analysis
Most azo dyes are prepared by azo coupling, which entails an electrophilic substitution reaction of an aryl diazonium cation with another compound, the coupling partner . Generally, coupling partners are other aromatic compounds with electron-donating groups . In practice, acetoacetic amide are widely used as coupling partners .Molecular Structure Analysis
Azo dyes are characterized by the presence of azo groups (–N=N–) in their molecular structure . The azo group is a part of their main skeleton structure . Azo chromophores are a group of colorant organic materials .Chemical Reactions Analysis
Degradation of Dark Blue reactive azo dye using Fenton was investigated in a study . A series of Fenton reaction assays were carried out using different molar ratios of dye concentration [dye] compared to the concentrations of ferrous ion [Fe2+] and hydrogen peroxide [H2O2] .Physical And Chemical Properties Analysis
As a consequence of π-delocalization, aryl azo compounds have vivid colors, especially reds, oranges, and yellows . An example is Disperse Orange 1 . Some azo compounds, e.g., methyl orange, are used as acid-base indicators . Most DVD-R / +R and some CD-R discs use blue azo dye as the recording layer .Aplicaciones Científicas De Investigación
Photocatalysis and Microbial Fuel Cells
The study by Long et al. (2019) highlights the use of blue titania nanotube arrays in microbial fuel cells, enhancing electricity generation and the degradation of azo dyes like Azo Blue. This approach offers a promising method for treating pollutants and generating power simultaneously (Long et al., 2019).
Dye Degradation Mechanisms
Wu Xiu-hon (2013) analyzed the degradation mechanism of this compound dyes using internal electrolysis and Fenton reagent oxidizing methods. The study provides insights into the breakdown process of these dyes, crucial for environmental remediation strategies (Wu Xiu-hon, 2013).
Photodegradation Using Bismuth Catalysts
Sivakumar et al. (2014) reviewed the application of bismuth catalysts in decolorizing textile dyes, including this compound, through photodegradation. This method is effective for treating industrial effluents, offering a potential solution for environmental pollution (Sivakumar et al., 2014).
Biological Decolorization and Detoxification
Cao et al. (2019) developed an indigenous bacterial consortium for decolorizing and detoxifying this compound dyes. This biological approach is crucial for removing harmful dyes from industrial effluents before environmental discharge (Cao et al., 2019).
Mathematical Modeling of Dye Degradation
Research by Abubakar et al. (2021) on the growth of Streptomyces DJP15 in the degradation of this compound dye offers a mathematical perspective, providing a framework for predicting bioremediation processes (Abubakar et al., 2021).
Removal Using Hydroxyapatite
Joudi et al. (2019) focused on the removal of this compound dyes using hydroxyapatite, derived from Moroccan phosphogypsum. This study presents an innovative approach to dye removal, contributing to environmental clean-up efforts (Joudi et al., 2019).
Azo Dye Biotransformation
The study by Cruz and Buitrón (2000) explored the biotransformation of this compound dye in an anaerobic sequencing batch biofilter. Their findings contribute to understanding the microbial processes involved in dye degradation (Cruz & Buitrón, 2000).
High-Entropy Alloys in Dye Degradation
Lv et al. (2016) developed a novel high-entropy alloy showing high efficiency in degrading this compound dyes. This material offers a new perspective on using metallic compounds in environmental remediation (Lv et al., 2016).
Phytoremediation Using Duckweed
Imron et al. (2019) investigated the use of duckweed (Lemna minor) in removing this compound dyes from wastewater. This study presents an eco-friendly approach to treating dye-contaminated water (Imron et al., 2019).
Mecanismo De Acción
Target of Action
Azo Blue, also known as Phenazopyridine, is primarily used as a local anesthetic for the urinary tract . Its primary targets are the mucosal linings of the urinary tract, where it provides symptomatic relief from discomforts such as pain, burning, urgency, and frequency caused by lower urinary tract irritations .
Mode of Action
Phenazopyridine exerts its effects through a local anesthetic or analgesic action on the urinary tract mucosa .
Biochemical Pathways
The degradation of this compound involves the cleavage of the azo double bond (N=N) and the degradation of the aromatic ring . Key enzymes involved in this process include NADH quinone oxidoreductase, N-acetyltransferase, aromatic ring-hydroxylating dioxygenase, and CYP450 . These enzymes are part of the benzoate and naphthalene degradation pathways, which are key pathways for this compound degradation .
Pharmacokinetics
Phenazopyridine is metabolized in the liver and other tissues . Approximately 66% of the drug is excreted in the urine as unchanged drug . This indicates that the drug has good bioavailability and is able to reach its target site in the urinary tract effectively.
Result of Action
The primary result of Phenazopyridine’s action is the relief of discomfort and pain in the urinary tract before antimicrobial therapy begins to take effect . It’s important to note that the duration of treatment with this drug should last a maximum of 2 days .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, azo dyes with electron-withdrawing groups such as sulfo groups at para or ortho positions to azo bonds are easier and faster for reductive decolorization . This suggests that the chemical environment can influence the efficacy and stability of this compound.
Safety and Hazards
Azo Blue is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Azo Blue plays a significant role in biochemical reactions, particularly in the decolorization and degradation of azo dyes. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the degradation of this compound is azo reductase. This enzyme catalyzes the reduction of azo bonds, leading to the breakdown of the dye into simpler compounds. The interaction between this compound and azo reductase is crucial for its decolorization and degradation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter gene expression patterns, affecting the production of proteins involved in detoxification and stress response .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as azo reductase, inhibiting their activity and leading to the accumulation of intermediate products. This binding interaction is essential for the degradation of this compound and its subsequent removal from the environment. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under neutral pH conditions but can degrade rapidly under acidic or alkaline conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At high doses, it can induce adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Toxicity studies have highlighted the importance of monitoring this compound levels to prevent potential health risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound is primarily metabolized by azo reductase, which catalyzes the reduction of azo bonds. This reaction produces intermediate compounds that are further metabolized by other enzymes. The metabolic pathways of this compound are complex and involve multiple steps and interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Studies have shown that this compound can be taken up by cells through active transport mechanisms and distributed to various organelles. The transport and distribution of this compound are critical for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its biochemical properties and effects on cellular processes .
Propiedades
IUPAC Name |
disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O8S2.2Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQYWNDTCDNMG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6059-34-3 | |
| Record name | 1-Naphthalenesulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-hydroxy-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)


![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)


